![molecular formula C8H8Cl2O4 B1602279 Methyl 3,5-dichloro-4-hydroxybenzoate hydrate CAS No. 287399-19-3](/img/structure/B1602279.png)
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate
Overview
Description
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate, also known as Methylparaben, is a commonly used preservative in the pharmaceutical, cosmetic, and food industries. It is a white crystalline powder with a molecular formula of C8H8Cl2O3 and a molecular weight of 218.05 g/mol. Methylparaben is known for its antimicrobial and antifungal properties, making it an essential ingredient in many personal care products.
Scientific Research Applications
Chemical Analysis and Structure
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate, a derivative of methyl 4-hydroxybenzoate (also known as methyl paraben), has been studied for its crystal structure and intermolecular interactions. Using X-ray crystallography and Hirshfeld surface analysis, researchers have explored its extensive hydrogen bonding and 3D framework structure. Computational calculations, including Hartree Fock and Density Functional Theory, have been employed to understand its vibrational spectra and molecular determinants underpinning its pharmaceutical activity (Sharfalddin et al., 2020).
Role in Synthesis Processes
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate serves as an intermediate in the synthesis of various compounds. For instance, it plays a role in the formation of 2,6-Dichlorophenol through a series of reactions including halogenation and hydrolysis (Tarbell et al., 2003). Additionally, it has been used in the reduction of 3,5-Dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol, where unexpected cross-linking leads to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane (Ritmaleni et al., 2013).
Biological Applications
In biological research, methyl 3,5-dichloro-4-hydroxybenzoate hydrate and related compounds have been investigated for their potential applications. For example, the chlorinated benzoic acid derivatives, including methyl 3,5-dichloro-4-hydroxybenzoate, have been identified in the extracellular fluid of Bjerkandera species, suggesting their role in fungal metabolism (Swarts et al., 1996).
Environmental Interactions and Degradation
The degradation and environmental interactions of chlorinated paraben, particularly methyl 3,5-dichloro-4-hydroxybenzoate (MDHB), have been explored. Studies show the effectiveness of combined irradiation and biological treatment processes in removing MDHB from aqueous solutions, highlighting the importance of understanding its environmental fate (Wang et al., 2017).
Mechanism of Action
Target of Action
The primary targets of Methyl 3,5-dichloro-4-hydroxybenzoate hydrate are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of scientific exploration .
Mode of Action
It is known that the compound is formed through the reaction of 3,5-dichloro-4-hydroxybenzoic acid with methanol, generating 3,5-dichloro-4-hydroxybenzoic acid methyl ester .
properties
IUPAC Name |
methyl 3,5-dichloro-4-hydroxybenzoate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.H2O/c1-13-8(12)4-2-5(9)7(11)6(10)3-4;/h2-3,11H,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMZWYJMFUVNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583645 | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dichloro-4-hydroxybenzoate hydrate | |
CAS RN |
207511-20-4, 287399-19-3 | |
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, methyl ester, hydrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207511-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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